molecular formula C7H4BrClFNO B13879906 2-Bromo-4-chloro-3-fluorobenzamide

2-Bromo-4-chloro-3-fluorobenzamide

Cat. No.: B13879906
M. Wt: 252.47 g/mol
InChI Key: IIXYZMJRCIPQDN-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3-fluorobenzamide is an organic compound with the molecular formula C7H4BrClFNO and a molecular weight of 252.47 g/mol It is a derivative of benzamide, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms at the 2, 4, and 3 positions, respectively

Preparation Methods

The synthesis of 2-Bromo-4-chloro-3-fluorobenzamide typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the bromination, chlorination, and fluorination of benzamide derivatives under controlled conditions. For example, the bromination can be achieved using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) . Chlorination and fluorination can be similarly carried out using appropriate halogenating agents and catalysts. Industrial production methods may involve more efficient and scalable processes, often utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Bromo-4-chloro-3-fluorobenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the benzene ring. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Scientific Research Applications

2-Bromo-4-chloro-3-fluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms on the benzene ring enhances its binding affinity to these targets, often through halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

2-Bromo-4-chloro-3-fluorobenzamide can be compared with other halogenated benzamides, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H4BrClFNO

Molecular Weight

252.47 g/mol

IUPAC Name

2-bromo-4-chloro-3-fluorobenzamide

InChI

InChI=1S/C7H4BrClFNO/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2H,(H2,11,12)

InChI Key

IIXYZMJRCIPQDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)N)Br)F)Cl

Origin of Product

United States

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